

Chemical structure and properties of HYDAMTIQ.

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Compound of Interest		
Compound Name:	HYDAMTIQ	
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A comprehensive analysis of existing literature reveals that **HYDAMTIQ**, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [1][2][3][4] This small molecule has garnered significant attention within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, inflammatory conditions, and ischemia.[1][2][5] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its neuroprotective, anti-inflammatory, and anti-tumor properties.[2][3][5][6]

Chemical Structure and Properties

HYDAMTIQ is a hydroxyl derivative of thieno[2,3-c]isoquinolin-5(4H)-one.[1] Its chemical structure is characterized by a fused heterocyclic system, which is crucial for its interaction with the PARP enzymes. The molecular weight of **HYDAMTIQ** is 310.8 g/mol .[3]

Table 1: Physicochemical Properties of HYDAMTIQ



Property	Value	Reference
IUPAC Name	2-((dimethylamino)methyl)-9- hydroxythieno[2,3- c]isoquinolin-5(4H)-one	[2][3]
Molecular Formula	C15H14N2O2S	Inferred from structure
Molecular Weight	310.8 g/mol	[3]
Purity	>97% (as assessed by HPLC)	[3]

Mechanism of Action and Biological Activity

HYDAMTIQ exerts its biological effects primarily through the inhibition of PARP-1 and PARP-2. [3][4] PARP enzymes are key players in DNA repair and the regulation of cell death and survival.[2][7] By inhibiting these enzymes, **HYDAMTIQ** can induce synthetic lethality in cancer cells with deficient DNA damage response pathways, such as those with BRCA mutations.[5][8] Furthermore, its inhibitory action on PARP modulates inflammatory responses and reduces tissue damage in models of ischemia and fibrosis.[2][3][9]

Table 2: In Vitro Biological Activity of HYDAMTIQ

Target	IC ₅₀	Assay Conditions	Reference
PARP-1/2	2-20 nM	Not specified	[3]
PARP-1/2	29-38 nM	Not specified	[4]

Therapeutic Potential and Preclinical Findings

Extensive preclinical research has highlighted the therapeutic potential of **HYDAMTIQ** across various disease models.

Oncology

HYDAMTIQ has demonstrated significant anti-proliferative effects in human tumor cell lines, particularly those with defects in DNA damage response pathways.[5][8] Its efficacy has been observed in models of ovarian, breast, prostate, and pancreatic cancers, as well as



glioblastoma multiforme.[4] Studies have also shown a synergistic cytotoxic effect when **HYDAMTIQ** is combined with conventional chemotherapy agents like 5-fluorouracil.[5]

Inflammation and Fibrosis

In a murine model of bleomycin-induced lung fibrosis, **HYDAMTIQ** was shown to attenuate lung stiffness, reduce inflammatory markers, and dampen the TGF-β/SMAD signaling pathway, a key driver of fibrosis.[3][9][10] It also demonstrated beneficial effects in an allergen-induced asthma model by reducing bronchial hyper-reactivity and airway remodeling.[6]

Ischemia

HYDAMTIQ has shown neuroprotective properties in models of brain ischemia.[2] Its ability to inhibit PARP-1, which is overactivated during ischemic events and contributes to neuronal death, makes it a promising candidate for the treatment of stroke.[2][7]

Signaling Pathway Modulation

A key mechanism underlying the anti-fibrotic effects of **HYDAMTIQ** is its ability to modulate the Transforming Growth Factor- β (TGF- β) signaling pathway. TGF- β is a pro-fibrotic cytokine that, upon binding to its receptor, activates SMAD proteins, which then translocate to the nucleus to regulate the expression of genes involved in fibrosis. **HYDAMTIQ** has been shown to decrease TGF- β expression and the subsequent phosphorylation of SMAD3, thereby inhibiting the pro-fibrotic cascade.[3][9]

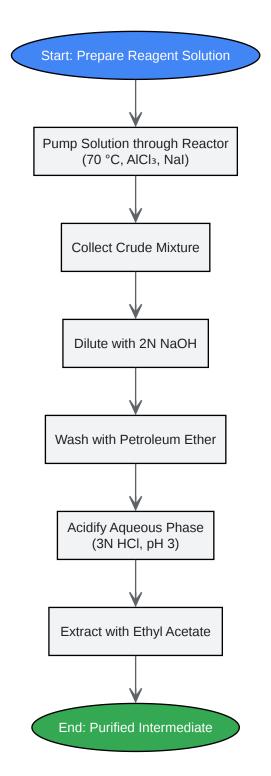
Caption: **HYDAMTIQ** inhibits PARP-1, which in turn reduces the expression of TGF-β and dampens the pro-fibrotic SMAD signaling pathway.

Experimental Protocols Continuous Flow Synthesis of HYDAMTIQ

A four-step continuous flow synthesis method has been developed to produce **HYDAMTIQ** on a multi-gram scale.[1] This method offers improvements over traditional batch synthesis in terms of yield, scalability, and safety. The key steps include a Suzuki-Miyaura reaction, a thermal cyclization, and a Mannich-type reaction.[1]



Flow Synthesis of 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one (Intermediate): A solution of 9-methoxy[2,3-c]isoquinolin-5(4H)-one and dodecanethiol in 1,2-dichlorobenzene is pumped through a tubular reactor containing AlCl₃ and Nal at 70 °C. The crude product is then collected, purified through acid-base extraction, and extracted with ethyl acetate.[1]



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Caption: Workflow for the continuous flow synthesis of a key **HYDAMTIQ** intermediate.

Western Blot Analysis for PARP Activity

To assess the inhibitory effect of **HYDAMTIQ** on PARP activity, Western blot analysis is performed on protein extracts from treated cells or tissues.[3]

- Protein Extraction: Total proteins are extracted from lung tissue homogenates.
- Quantification: Protein concentration is determined using a standard assay.
- SDS-PAGE and Transfer: Thirty micrograms of protein per sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- Antibody Incubation: The membrane is incubated with a primary antibody that recognizes
 poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a
 horseradish peroxidase-conjugated secondary antibody.
- Detection and Quantification: The protein bands are visualized using enhanced chemiluminescence (ECL) and quantified by densitometric analysis.[3]

In Vivo Bleomycin-Induced Lung Fibrosis Model

The anti-fibrotic efficacy of **HYDAMTIQ** is evaluated in a well-established mouse model of pulmonary fibrosis.[3][9]

- Induction of Fibrosis: Mice are intratracheally injected with bleomycin to induce lung injury and subsequent fibrosis.
- Treatment: Following bleomycin administration, mice are treated with either vehicle or different doses of HYDAMTIQ (e.g., 1, 3, and 10 mg/kg) daily for 21 days.
- Assessment of Lung Function: Airway resistance and lung compliance are measured to assess lung stiffness.
- Biochemical and Histological Analysis: Lungs are harvested for the measurement of PARP activity, TGF-β levels, pSMAD3 expression, and inflammatory markers. Histological sections are stained to evaluate collagen deposition and cellular infiltration.[3][9]



Table 3: Effect of **HYDAMTIQ** on Bleomycin-Induced Lung Inflammation

Marker	Bleomycin + Vehicle	Bleomycin + HYDAMTIQ (10 mg/kg)	Reference
IL-1β (pg/μg protein)	13.8 ± 1.3	Significantly reduced	[3]
TNF-α (ng/μg protein)	5.7 ± 0.06	Significantly reduced	[3]
iNOS protein expression	Increased	Dampened	[3]
COX-2 protein expression	Increased	Dampened	[3]

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